molecular formula C15H20N6O2 B6473013 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640959-81-3

4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Numéro de catalogue: B6473013
Numéro CAS: 2640959-81-3
Poids moléculaire: 316.36 g/mol
Clé InChI: OQJKQYXXHKYXMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a fused triazolopyridazine core modified with a 3-methyl substituent and a morpholine ring functionalized with a pyrrolidine-1-carbonyl group. This structure combines aromatic and aliphatic heterocycles, which are critical for its physicochemical properties and biological interactions.

Propriétés

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-11-16-17-13-4-5-14(18-21(11)13)20-8-9-23-12(10-20)15(22)19-6-2-3-7-19/h4-5,12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKQYXXHKYXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a novel derivative in the class of triazolo-pyridazine compounds. This article delves into its biological activities, particularly its potential as an anti-cancer agent and its mechanism of action against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety and a morpholine ring. Its chemical formula is C13H18N6C_{13}H_{18}N_{6} with a molecular weight of approximately 246.32 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₆
Molecular Weight246.32 g/mol
IUPAC Name4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of triazolo-pyridazine derivatives, including the compound in focus. The compound has demonstrated significant cytotoxic effects against several cancer cell lines:

  • A549 (Lung Cancer)
  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

In vitro assays reveal that the compound exhibits IC50 values in the low micromolar range against these cell lines. For instance, the compound showed an IC50 of approximately 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells .

The mechanism by which this compound exerts its anti-cancer effects appears to involve the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound's ability to inhibit c-Met kinase has been confirmed through various assays:

  • Cell Cycle Analysis : Indicated that treated cells experienced G0/G1 phase arrest.
  • Apoptosis Assays : Demonstrated increased late apoptosis in treated cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar triazolo-pyridazine derivatives:

  • Study on Compound 12e : This derivative exhibited significant cytotoxicity against A549 and MCF-7 with IC50 values of 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively, alongside potent c-Met inhibition .
  • Comparative Analysis : In a comparative study involving multiple derivatives, compounds with structural similarities to our focus compound showed varying degrees of cytotoxicity and kinase inhibition, underscoring the importance of structural optimization for enhanced biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula (Key Substituents) Melting Point (°C) Biological Target/Activity Source/Reference
4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine Triazolo[4,3-b]pyridazine + morpholine-pyrrolidine Not reported Potential epigenetic modulation N/A (Target compound)
(E)-4b: (Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Triazolo[4,3-b]pyridazine + pyrazole + propenoic acid 253–255 Not explicitly stated
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Triazolo[4,3-b]pyridazine + piperidine/methoxy + piperazine Not reported BET bromodomain inhibitor (anticancer)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine + phenylacetamide Not reported Not explicitly stated

Key Observations:

  • Substituent Effects : The target compound’s morpholine-pyrrolidine moiety likely enhances solubility compared to AZD5153’s methoxy-piperidine group, which may improve bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.